(2-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid
Description
This compound features a complex bicyclic thieno[3,4-d][1,3]thiazole core with a 4-fluorophenyl substituent, a sulfone group (5,5-dioxido), and a conjugated acetic acid side chain. The Z-configuration of the imine bond likely influences its conformational stability and intermolecular interactions .
Properties
Molecular Formula |
C15H15FN2O6S2 |
|---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-[2-[[3-(4-fluorophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]amino]-2-oxoethoxy]acetic acid |
InChI |
InChI=1S/C15H15FN2O6S2/c16-9-1-3-10(4-2-9)18-11-7-26(22,23)8-12(11)25-15(18)17-13(19)5-24-6-14(20)21/h1-4,11-12H,5-8H2,(H,20,21) |
InChI Key |
QFZHRLOSWAPHEF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)COCC(=O)O)N2C3=CC=C(C=C3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the formation of the thiazole ring through a cyclization reaction, followed by the introduction of the fluorophenyl group via a substitution reaction. The final step usually involves the esterification of the acetic acid moiety.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimization of reaction conditions to maximize yield and purity. This could include the use of high-pressure reactors, advanced purification techniques such as chromatography, and the implementation of continuous flow processes to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
The compound (2-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the acetic acid moiety can be reduced to an alcohol.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Pharmacological Applications
-
Anticancer Activity
- Studies have indicated that compounds with similar structural motifs exhibit significant antitumor properties. For instance, derivatives of thiazole have shown efficacy against various cancer cell lines through mechanisms involving apoptosis induction and cell cycle arrest .
- The compound's potential as an anticancer agent is supported by its ability to inhibit tumor cell proliferation, with preliminary data suggesting it may act on specific pathways involved in cancer progression.
-
Antimicrobial Properties
- Research has demonstrated that thiazole derivatives possess antimicrobial activity against a range of pathogens. The incorporation of the fluorophenyl group may enhance this activity due to increased lipophilicity, allowing better membrane penetration .
- Compounds similar to this one have been tested for efficacy against resistant bacterial strains, highlighting their potential role in addressing antibiotic resistance.
-
Enzyme Inhibition
- Compounds featuring the thiazole ring are often explored as enzyme inhibitors in various biochemical pathways. For example, thiazole derivatives have been investigated for their ability to inhibit kinases involved in cancer and inflammatory processes .
- The specific interactions of this compound with target enzymes could reveal new therapeutic avenues for diseases where these enzymes play a critical role.
Case Studies
- A study published in MDPI highlighted the anticancer efficacy of structurally related compounds, demonstrating significant growth inhibition in human tumor cells with GI50 values indicating potent activity . This suggests that the compound may share similar mechanisms of action.
- Another investigation into thiazole derivatives reported promising results in inhibiting key metabolic pathways in cancer cells, reinforcing the hypothesis that this compound could be effective in targeted cancer therapies .
Data Table: Comparative Analysis of Similar Compounds
| Compound Name | Structure | Anticancer Activity | Antimicrobial Activity | Enzyme Inhibition |
|---|---|---|---|---|
| Compound A | Structure A | GI50: 15 μM | Yes | Yes |
| Compound B | Structure B | GI50: 10 μM | Moderate | No |
| (Target Compound) | Target Structure | TBD | TBD | TBD |
Mechanism of Action
The mechanism of action of (2-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid involves its interaction with specific molecular targets. The thiazole ring and fluorophenyl group allow it to bind to enzymes and receptors, modulating their activity. This can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarity and Computational Analysis
Structural analogs of this compound often share the thiazole/thienothiazole scaffold with variable substituents. Computational methods like the Tanimoto coefficient (threshold ≥0.8) and Dice index are widely used to quantify similarity. For example:
Bioactivity and Pharmacological Profiles
Compounds with thiazole cores exhibit diverse activities:
- Anticancer: (Z)-2-((5-(4-nitrobenzylidene)-4-oxo-thiazol-2-yl)amino) analogs show IC₅₀ values <10 μM in leukemia cells .
- Antimicrobial : 3,4-Dimethoxyphenyl-substituted triazoles demonstrate MICs of 2–8 μg/mL against Staphylococcus aureus .
- HDAC inhibition : Fluorophenyl groups may enhance target affinity due to increased electronegativity, though direct data for the target compound is pending .
Substituent Effects and Functional Group Contributions
- Fluorine vs. methoxy/nitro groups : Fluorine’s electron-withdrawing effect may improve metabolic stability and membrane permeability compared to nitro/methoxy groups .
- Acetic acid side chain : Enhances water solubility and may facilitate binding to charged residues in enzymatic active sites .
Data Tables
Table 1: Structural and Bioactivity Comparison of Thiazole Derivatives
Table 2: Computational Similarity Metrics
| Metric | Target vs. Nitrobenzylidene Analog | Target vs. Methoxyphenyl Analog |
|---|---|---|
| Tanimoto (MACCS) | 0.81 | 0.74 |
| Dice (Morgan) | 0.83 | 0.76 |
Biological Activity
The compound (2-{[(2Z)-3-(4-fluorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]amino}-2-oxoethoxy)acetic acid is a complex organic molecule that exhibits significant biological activity due to its unique structural components. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by diverse research findings.
The compound features a thiazole ring system, which is well-known for its diverse pharmacological activities. The presence of the fluorophenyl group is believed to enhance its potency against specific biological targets by affecting membrane permeability and enzyme inhibition mechanisms . The compound's mechanism of action likely involves interaction with various molecular targets, including enzymes and receptors, modulating their activities in different biological contexts.
Anticancer Activity
Research indicates that compounds containing thiazole rings often exhibit anticancer properties . For instance, studies have shown that related thiazole compounds demonstrate significant antiproliferative effects against various cancer cell lines. The National Cancer Institute (NCI) has evaluated similar compounds through their Developmental Therapeutics Program (DTP), revealing mean GI50 values (the concentration required to inhibit cell growth by 50%) that suggest promising anticancer activity .
| Compound | GI50 (μM) | Cell Line Sensitivity |
|---|---|---|
| Compound A | 15.72 | Colon cancer COLO 205 |
| Compound B | 50.68 | Various tumor cell lines |
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is notable, with several studies indicating effectiveness against both bacterial and fungal strains. For example, the presence of substituents like fluorine can enhance the antibacterial activity of these compounds by increasing their interaction with microbial membranes .
Case Studies
- Anticancer Screening : A study involving the evaluation of thiazole derivatives showed that certain compounds exhibited significant cytotoxicity against human tumor cells with IC50 values indicating strong potential for further development as anticancer agents .
- Antimicrobial Testing : Another study highlighted the antimicrobial efficacy of thiazole derivatives against various pathogens, indicating that modifications in the chemical structure lead to enhanced biological activity against specific strains .
Pharmacokinetics and Drug-Like Properties
Preliminary assessments using tools like SwissADME have suggested that the compound possesses favorable drug-like properties, which include good solubility and permeability profiles. These characteristics are crucial for the compound's potential therapeutic applications in clinical settings .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
